molecular formula C30H31ClN2O2RuS B6292812 [(S,S)-Teth-TsDpen RuCl] CAS No. 1192620-83-9

[(S,S)-Teth-TsDpen RuCl]

Cat. No.: B6292812
CAS No.: 1192620-83-9
M. Wt: 620.2 g/mol
InChI Key: MDABGVLQRDDWLY-UHFFFAOYSA-M
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Description

[(S,S)-Teth-TsDpen RuCl] is a ruthenium-based catalyst known for its application in asymmetric hydrogenation reactions. The compound’s full name is Chloro[N-[(1S,2S)-1,2-diphenyl-2-[®-[3-(η6-phenyl)propyl]amino-κN]ethyl]-4-methylbenzenesulfonamidato-κN]ruthenium. It is widely used in organic synthesis due to its ability to facilitate the production of chiral molecules with high enantioselectivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(S,S)-Teth-TsDpen RuCl] typically involves the reaction of ruthenium chloride with the chiral ligand (S,S)-TsDpen. The reaction is carried out under inert atmosphere conditions to prevent oxidation. The process involves the following steps:

Industrial Production Methods

Industrial production of [(S,S)-Teth-TsDpen RuCl] follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions. The use of high-purity starting materials and solvents is crucial to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

[(S,S)-Teth-TsDpen RuCl] primarily undergoes asymmetric hydrogenation reactions. It acts as a catalyst in the reduction of ketones and acetylenic ketones to produce chiral alcohols and diols .

Common Reagents and Conditions

The common reagents used in these reactions include hydrogen gas and various solvents such as dichloromethane or ethanol. The reactions are typically carried out at room temperature or slightly elevated temperatures under an inert atmosphere .

Major Products Formed

The major products formed from these reactions are chiral alcohols and diols. For example, the reduction of acetylenic ketones using [(S,S)-Teth-TsDpen RuCl] results in the formation of (3S,6S)-1,8-diphenylocta-1,7-diyne-3,6-diol .

Mechanism of Action

The mechanism by which [(S,S)-Teth-TsDpen RuCl] exerts its catalytic effects involves the coordination of the ruthenium center with the substrate. The chiral ligand (S,S)-TsDpen provides a chiral environment that facilitates the selective reduction of the substrate. The molecular targets include ketones and acetylenic ketones, and the pathways involved are primarily hydrogenation reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(S,S)-Teth-TsDpen RuCl] is unique due to its high enantioselectivity and efficiency in asymmetric hydrogenation reactions. Compared to similar compounds, it offers better yields and selectivity, making it a preferred choice in the synthesis of chiral molecules .

Properties

IUPAC Name

chlororuthenium(1+);[1,2-diphenyl-2-(3-phenylpropylamino)ethyl]-(4-methylphenyl)sulfonylazanide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H31N2O2S.ClH.Ru/c1-24-19-21-28(22-20-24)35(33,34)32-30(27-17-9-4-10-18-27)29(26-15-7-3-8-16-26)31-23-11-14-25-12-5-2-6-13-25;;/h2-10,12-13,15-22,29-31H,11,14,23H2,1H3;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDABGVLQRDDWLY-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)[N-]C(C2=CC=CC=C2)C(C3=CC=CC=C3)NCCCC4=CC=CC=C4.Cl[Ru+]
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H31ClN2O2RuS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

620.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

851051-43-9
Record name Methylruthenium(3+) chloride {(1S,2S)-1,2-diphenyl-2-[(3-phenylpropyl)azanidyl]ethyl}[(4-methylphenyl)sulfonyl]azanide (1:1:1)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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